molecular formula C12H18N6 B1677064 2,4-Diamino-6,7-diisopropylpteridine CAS No. 3810-29-5

2,4-Diamino-6,7-diisopropylpteridine

Cat. No. B1677064
CAS RN: 3810-29-5
M. Wt: 246.31 g/mol
InChI Key: LIVXWXAMTVJGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6,7-diisopropylpteridine is a pteridine derivative . It is used as a valuable reagent in organic synthesis due to its ability to act as a nucleophile as well as an intermediate in various chemical reactions to synthesize heterocyclic compounds .


Synthesis Analysis

The synthesis of 2,4-Diamino-6,7-diisopropylpteridine involves a solution-processed interface strategy . This compound is used to overcome bulk and interface recombination loss issues in inverted perovskite solar cells .


Molecular Structure Analysis

The molecular formula of 2,4-Diamino-6,7-diisopropylpteridine is C12H18N6 . Its average mass is 246.311 Da and its monoisotopic mass is 246.159302 Da .


Chemical Reactions Analysis

2,4-Diamino-6,7-diisopropylpteridine is used as a nucleophile and an intermediate in various chemical reactions to synthesize heterocyclic compounds . It is also used in the synthesis of efficient and stable inverted perovskite solar cells .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . Its SMILES string is CC©c1nc2nc(N)nc(N)c2nc1C©C .

Scientific Research Applications

Antimalarial Properties

2,4-Diamino-6,7-diisopropylpteridine has been studied for its antimalarial properties. Research indicates that it possesses an antimalarial index of 1:40 against Plasmodium gallinaceum. Notably, this compound shows no cross-resistance to proguanil- and sulphadiazine-proguanil-resistant strains of P. gallinaceum, and these strains are slightly hypersensitive to it (McConnachie, 1953).

Plant Pathogenic Bacteria Sensitivity

2,4-Diamino-6,7-diisopropylpteridine demonstrates specific growth inhibition against certain bacteria, including vibrios. It has been used for differentiating Vibrionaceae from Enterobacteriaceae and Pseudomonadaceae. A study examined its sensitivity among plant pathogenic bacteria, suggesting its potential in plant pathology research (Goto, 1988).

Potentiation of Sulphadimidine

This compound has been studied as a potentiator of sulphadimidine against Eimeria infections in chicks. It was found to enhance the effects of sulphadimidine against Eimeria tenella and Eimeria necatrix, suggesting potential applications in veterinary medicine (Horton‐Smith, Long, & Collier, 1960).

Vasodilation Properties

In another area of research, derivatives of 2,4-Diamino-6,7-diisopropylpteridine, specifically di- and triaminopyrimidine 3-oxides, have been investigated for their vasodilatory properties. These compounds act as hypotensives and are suggested to facilitate direct vasodilation (Mccall et al., 1983).

RNA Duplex BindingA variant of this compound, 2,4-diamino-6,7-dimethylpteridine, was studied for its ability to bind and sense an orphan cytosine in RNA duplexes. This research highlights its potential in molecular biology and genetics [(Sato, Toriyabe, Nishizawa, & Teramae, 2013)]

Antimalarial Properties of 2,4-Diamino-6,7-diisopropylpteridine

Antimalarial Activity

2,4-Diamino-6,7-diisopropylpteridine has been identified as having an antimalarial index of 1:40 against Plasmodium gallinaceum. Notably, strains of P. gallinaceum that are resistant to proguanil and sulphadiazine show no cross-resistance to this compound and are slightly hypersensitive to it. This suggests its potential utility in treating malaria strains resistant to conventional treatments (McConnachie, 1953).

Synergistic Combinations

Research has also explored the combination of 2,4-diamino-6,7-diisopropylpteridine with other compounds for enhanced antimalarial effects. Synergistic effects when combined with other antimalarial agents could potentially lead to more effective treatments for malaria (Ryley, 1953).

Structural Analogues

Further studies have been conducted on analogues of 2,4-diamino-6,7-diisopropylpteridine, exploring their antimalarial properties. Variations in the compound’s structure can lead to different levels of activity against malaria, providing insights into the development of new antimalarial drugs (Werbel & Degnan, 1987).

Cross-Resistance and Drug Resistance

Studies have noted that certain strains of P. gallinaceum resistant to other antimalarial drugs do not exhibit cross-resistance to 2,4-diamino-6,7-diisopropylpteridine. This is significant in the context of increasing drug resistance in malaria treatment (Colbry, Elslager, & Werbel, 1984).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

The future directions of 2,4-Diamino-6,7-diisopropylpteridine research involve its use in overcoming bulk and interface recombination loss issues in inverted perovskite solar cells . The performances of the materials, interfaces, and the devices were systematically investigated .

properties

IUPAC Name

6,7-di(propan-2-yl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11/h5-6H,1-4H3,(H4,13,14,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXWXAMTVJGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N=C(N=C2N=C1C(C)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191512
Record name O 129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6,7-diisopropylpteridine

CAS RN

3810-29-5
Record name O 129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O 129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
517
Citations
T Ramamurthy, A Pal, SC Pal… - Journal of clinical …, 1992 - Am Soc Microbiol
Of the 110 consecutive isolates of Vibrio cholerae recovered from cholera patients admitted to the Infectious Diseases Hospital, Calcutta, India, between July 1989 and October 1990, 90 …
Number of citations: 41 journals.asm.org
A Bishop - Parasitology, 1954 - cambridge.org
… Two strains of Plasmodium gallinaceum were made resistant to 2:4-diamino6:7-diisopropylpteridine (0/129) by treatment with that drug. 2. The 0/129-resistant strains were resistant to …
Number of citations: 9 www.cambridge.org
EW McConnachie - Parasitology, 1953 - cambridge.org
… 2:4-diamino-6:7-diisopropylpteridine has an antimalarial index of 1:40, when tested against … gallinaceum showed no cross-resistance to 2:4-diamino-6:7-diisopropylpteridine, but were …
Number of citations: 11 www.cambridge.org
M GoTO - Japanese Journal of Phytopathology, 1988 - jstage.jst.go.jp
The pteridine derivative 2, 4-diamino-6, 7-diisopropylpteridine(trivial name: 0/129) has been known by its specific growth inhibition against vibrios. It has been used for differentiating …
Number of citations: 3 www.jstage.jst.go.jp
E Hofer, EMF Reis, BR Quintaes, DP Rodrigues… - Journal of Health …, 2001 - JSTOR
This paper reports the characterization of clinical Vibrio cholerae resistant to vibriostatic agent O/129, using classical and plasmid analysis. In a study conducted during December 1991-…
Number of citations: 12 www.jstor.org
A Bishop - Parasitology, 1954 - cambridge.org
… gallinaceum maintained in a patent state by passage at intervals of 2-5 days through birds undergoing treatment with sulphadiazine, proguanil or 2:4-diamino-6:7-diisopropylpteridine. …
Number of citations: 19 www.cambridge.org
JP Thurston - Parasitology, 1953 - cambridge.org
… strain was cross-resistant to pyrimethamine, sulphanilamide, proguanil and its active metabolite CPT, 2 : 4-diamino-6 : 7-dinhexylpteridine, and 2 : 4-diamino-6 : 7-diisopropylpteridine. It …
Number of citations: 51 www.cambridge.org
A Aidara, S Koblavi, CS Boye, G Raphenon… - The American journal …, 1998 - europepmc.org
A total of 127 strains of Vibrio cholerae (117 V. cholerae O1 and 10 nonagglutinating strains) isolated from a recent cholera outbreak in Senegal and four strains isolated in Guinea-…
Number of citations: 37 europepmc.org
MS Neves, MP Nunes, ID Ricciardi - Journal of Food Protection, 1990 - Elsevier
Fresh and salt water samples collected in Rio de Janeiro city were analysed for the presence of motile Aeromonas species. Twenty-six out of 50 aliquots analysed (52%) were positive …
Number of citations: 31 www.sciencedirect.com
E Hofer, BR Quintaes, EMF dos Reis… - Revista da …, 1999 - search.proquest.com
Of 7058 Vibrio cholerae strains recovered from patients suspected of cholera in the State of Ceará between December 1991 and September 1993, two were resistant to antimicrobials (…
Number of citations: 11 search.proquest.com

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